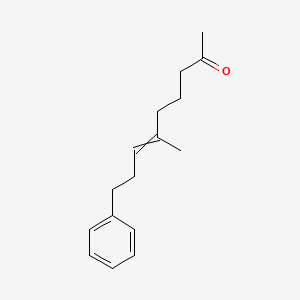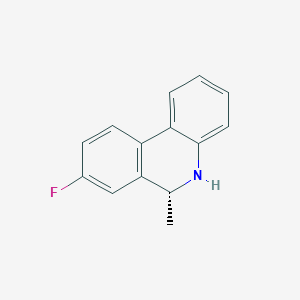
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the phenanthridine ring, which is a tricyclic aromatic system. The stereochemistry at the 6th position is specified as (6R), indicating the configuration of the substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common approach is the fluorination of a precursor phenanthridine compound, followed by the introduction of the methyl group at the 6th position. The stereochemistry is controlled through the use of chiral catalysts or reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine quinones, while reduction can produce fully saturated phenanthridine derivatives.
Applications De Recherche Scientifique
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methyl group at the 6th position influences the compound’s lipophilicity and membrane permeability. These structural features contribute to its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine: The enantiomer of the compound with (6S) configuration.
8-Fluoro-5,6-dihydrophenanthridine: Lacks the methyl group at the 6th position.
6-Methyl-5,6-dihydrophenanthridine: Lacks the fluorine atom at the 8th position.
Uniqueness
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents. These features enhance its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
850859-18-6 |
|---|---|
Formule moléculaire |
C14H12FN |
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
(6R)-8-fluoro-6-methyl-5,6-dihydrophenanthridine |
InChI |
InChI=1S/C14H12FN/c1-9-13-8-10(15)6-7-11(13)12-4-2-3-5-14(12)16-9/h2-9,16H,1H3/t9-/m1/s1 |
Clé InChI |
GGJXKGIBRDJAPV-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
SMILES canonique |
CC1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
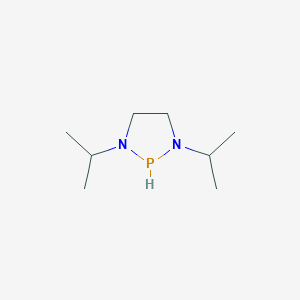
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
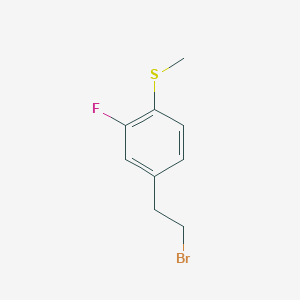
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
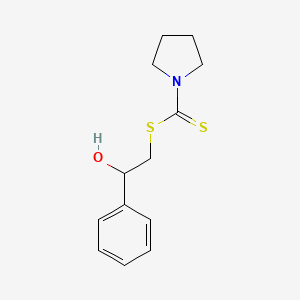
![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
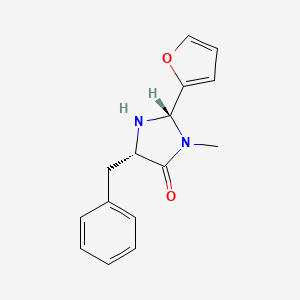
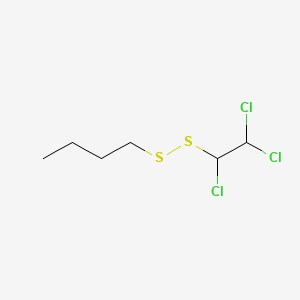
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
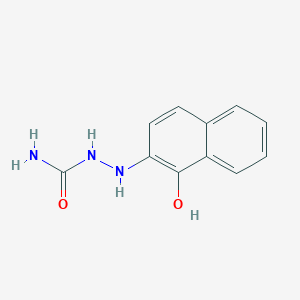
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
